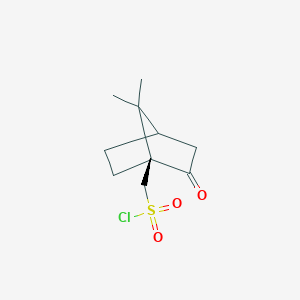
(1S)-(+)-10-Camphorsulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-(+)-10-Camphorsulfonyl chloride is a useful research compound. Its molecular formula is C10H15ClO3S and its molecular weight is 250.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chiral Auxiliary in Organic Synthesis
One of the primary applications of (1S)-(+)-10-Camphorsulfonyl chloride is its role as a chiral auxiliary in asymmetric synthesis. The compound's rigid camphor framework provides a stable chiral environment that can influence the stereochemistry of reactions involving nucleophiles.
- Halosulfonylation Reactions : Research has demonstrated that this compound can be used to create chiral vinyl sulfones through halosulfonylation reactions. These reactions involve the introduction of halogen substituents onto alkenes, leading to the formation of valuable chiral synthons such as (+)-10-chlorocamphor and (+)-10-bromocamphor with high yields (81% and 84%, respectively) .
- Synthesis of Chiral Sulfides : The compound has been effectively employed in the synthesis of various chiral sulfides, which are crucial for developing pharmaceutical agents. The sulfonyl chloride group facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of bioactive compounds and pharmaceuticals.
- Antifungal Agents : Recent studies have shown that derivatives synthesized from this compound exhibit significant antifungal activity against pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. These findings suggest potential applications in agricultural settings for crop protection .
- Medicinal Chemistry : The compound is also utilized in the preparation of various medicinal compounds, where its ability to impart chirality is crucial for biological activity. The structural features of this compound enhance the pharmacological profiles of synthesized drugs .
Agrochemical Formulations
The utility of this compound extends into agrochemicals, where it is used to develop novel fungicides and herbicides.
- Fungicidal Properties : Compounds derived from this compound have been identified as effective fungicides, providing an environmentally friendly alternative to traditional chemical agents. Their effectiveness against specific plant pathogens highlights their potential in sustainable agriculture .
Case Study 1: Synthesis of Chiral Vinyl Sulfones
A study focused on synthesizing various chiral vinyl sulfones using this compound revealed its effectiveness in achieving high enantioselectivity. The reaction conditions were optimized to enhance yields while minimizing by-products, demonstrating the compound's versatility as a chiral auxiliary in synthetic organic chemistry .
Case Study 2: Development of Antifungal Compounds
In agricultural research, derivatives synthesized from this compound were evaluated for their antifungal properties against Rhizoctonia solani. Results indicated that these compounds not only inhibited fungal growth but also showed lower toxicity to non-target organisms, suggesting a safer profile for agricultural use .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for (1S)-(+)-10-Camphorsulfonyl chloride, and how do reaction conditions influence yield?
The compound is synthesized via modified procedures starting from colchicine derivatives, involving tert-butoxycarbonyl (Boc) protection, deacetylation, and Boc deprotection, yielding deacetylcolchicine in 73% over three steps . Alternatively, Reychler’s method employs phosphorus pentachloride and controlled hydrolysis to minimize side reactions. Critical steps include rapid ice-cooling during hydrolysis to prevent product loss due to exothermic decomposition .
Q. How should this compound be stored and handled to ensure stability?
The compound is moisture-sensitive and should be stored at -20°C in anhydrous conditions. Solubility in acetone, dichloromethane, and methanol allows for handling in dry, inert environments. Immediate use after dissolution is recommended to avoid hydrolysis .
Advanced Research Questions
Q. How is this compound utilized in enantioselective catalysis?
It serves as a chiral derivatizing agent in asymmetric synthesis. For example, it functionalizes crown-ether-tethered calix[4]arene catalysts under dry THF/DMF (16:1) with NaH as a base, enabling enantioselective Strecker reactions. The sulfonyl group enhances steric and electronic modulation of the catalytic site .
Q. What methodologies are effective for resolving diastereomeric excess in derivatives of this compound?
Diastereoisomeric sulfonamides can be formed by reacting the compound with amines (e.g., THBC derivatives) in CH₂Cl₂ with DMAP. Diastereomeric ratios are analyzed via flash chromatography (CH₂Cl₂:Et₂O 7:3) and confirmed by chiral HPLC (Chiralpak-AD-H column, n-hexane/isopropanol) .
Q. How does hydrolysis impact synthetic workflows, and how can it be controlled?
Hydrolysis by warm water rapidly degrades the compound. In synthesis, excess phosphorus oxychloride and pentachloride must be hydrolyzed under ice-cooled conditions to prevent localized heating. Pre-cooled reagents and rapid mixing are critical to suppress premature hydrolysis .
Q. What advanced analytical techniques validate the purity and structure of this compound?
- NMR : ¹H (500 MHz) and ¹³C (126 MHz) spectra in CDCl₃ confirm sulfonyl and camphor backbone signals (e.g., δ 7.26 for residual CHCl₃).
- HRMS : Positive-ion ESI-QTOF provides exact mass verification (C₁₀H₁₅ClO₃S requires 250.0368 g/mol).
- Optical rotation : Polarimetry (λ = 589 nm) confirms enantiomeric purity, with [α]D²⁵ values distinguishing it from (1R)-(−)-enantiomers .
Q. Methodological Considerations
- Stereochemical Purity : Use chiral columns (e.g., DAICEL Chiralpak-AD-H) for HPLC to separate enantiomers, critical for catalysis studies .
- Scale-Up : Reychler’s method is scalable but requires precise temperature control during hydrolysis to avoid exothermic side reactions .
- Derivatization : Optimize stoichiometry (1.1–1.2 eq. sulfonyl chloride to substrate) and reaction time (10–24 hrs) to maximize sulfonamide yields .
属性
分子式 |
C10H15ClO3S |
|---|---|
分子量 |
250.74 g/mol |
IUPAC 名称 |
[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7?,10-/m1/s1 |
InChI 键 |
BGABKEVTHIJBIW-OMNKOJBGSA-N |
手性 SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















